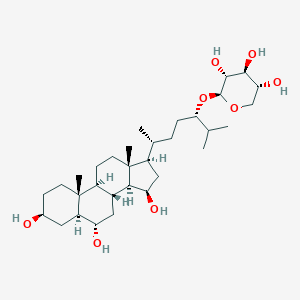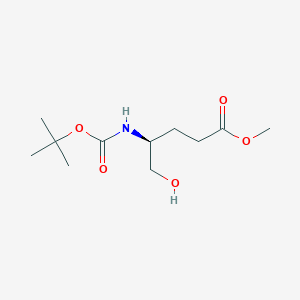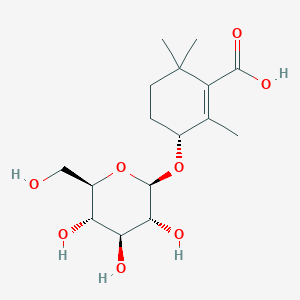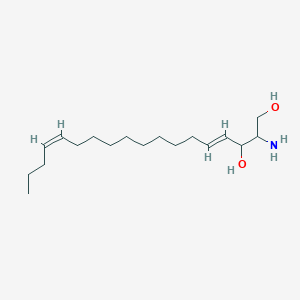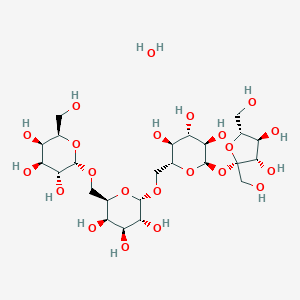
Stachyose
Vue d'ensemble
Description
Le stachyose (hydrate) est un tétrasaccharide composé de deux unités d'α-D-galactose, d'une unité d'α-D-glucose et d'une unité de β-D-fructose liées séquentiellement en tant que Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fruf . On le trouve naturellement dans divers légumes tels que les haricots verts, le soja et d'autres légumineuses . Le this compound est moins sucré que le saccharose et est principalement utilisé comme édulcorant de masse ou pour ses propriétés fonctionnelles d'oligosaccharide .
Applications De Recherche Scientifique
Stachyose has numerous applications in scientific research:
Mécanisme D'action
Target of Action
Stachyose, a tetrasaccharide, primarily targets the gut microbiota in humans . It is not completely digestible by humans and delivers 1.5 to 2.4 kcal/g . It is known to stimulate the growth of beneficial bacteria such as bifidobacteria and lactobacilli .
Mode of Action
This compound interacts with its targets, the gut microbiota, by serving as a prebiotic agent .
Biochemical Pathways
This compound is involved in various biochemical pathways. It is synthesized in plants by the enzyme this compound synthase (CsSTS), which plays a key role in carbon partitioning . In humans, it is fermented by gut microbiota into short-chain fatty acids . These fatty acids have numerous health benefits, including providing energy to the host, enhancing absorption of minerals, and potentially reducing the risk of colon cancer .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are unique due to its nature as a non-digestible oligosaccharide .
Result of Action
The fermentation of this compound by gut microbiota results in the production of short-chain fatty acids and gas . This process can stimulate the growth of beneficial bacteria, reduce pathogens, and influence various physiological processes, including glucose homeostasis and immune response .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the extraction yield of this compound from Stachys floridana can be optimized under specific conditions, such as a temperature of 60 °C, extraction time of 40 min, ethanol volume of 60%, and a solid-liquid ratio of 1:10 . Furthermore, the expression and activity of this compound synthase, an enzyme involved in this compound synthesis in plants, can be upregulated or downregulated under different environmental conditions .
Analyse Biochimique
Biochemical Properties
Stachyose plays a significant role in biochemical reactions, particularly in the gut microbiota. It serves as a substrate for fermentation by probiotic bacteria such as Lactobacillus acidophilus. The enzymes involved in the metabolism of this compound include the phosphotransferase system, energy coupling factor (ECF) transporter, and mannose-6-phosphate isomerase. These enzymes facilitate the uptake and catabolism of this compound, leading to the production of short-chain fatty acids and other metabolites that support gut health .
Cellular Effects
This compound influences various types of cells and cellular processes, particularly within the gastrointestinal tract. It promotes the growth of beneficial bacteria such as bifidobacteria and lactobacilli, which in turn enhance gut barrier function and modulate immune responses. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by altering the composition of the gut microbiota and the metabolites they produce .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific transporters and enzymes. The ECF transporter recognizes and binds to this compound, facilitating its uptake into bacterial cells. Once inside the cell, this compound is metabolized by enzymes such as mannose-6-phosphate isomerase, leading to the production of metabolites that support bacterial growth and function. These interactions result in changes in gene expression and enzyme activity, promoting the overall health of the gut microbiota .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and resistant to degradation, allowing it to persist in the gut and exert long-term effects on gut microbiota composition and function. In vitro and in vivo studies have shown that this compound can maintain its prebiotic effects over extended periods, supporting the growth of beneficial bacteria and improving gut health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that moderate doses of this compound can effectively promote the growth of beneficial gut bacteria and improve bowel function without causing adverse effects. High doses of this compound may lead to gastrointestinal discomfort and other adverse effects. It is important to determine the optimal dosage to maximize the benefits of this compound while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways within the gut microbiota. It is metabolized by enzymes such as the phosphotransferase system and mannose-6-phosphate isomerase, leading to the production of short-chain fatty acids and other metabolites. These metabolites play a crucial role in maintaining gut health by providing energy to gut epithelial cells and modulating immune responses .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters such as the ECF transporter. These transporters facilitate the uptake of this compound into bacterial cells, where it is metabolized to produce beneficial metabolites. The distribution of this compound within the gut is influenced by factors such as gut transit time and the presence of other dietary components .
Subcellular Localization
The subcellular localization of this compound and its metabolites is primarily within the bacterial cells of the gut microbiota. This compound is taken up by specific transporters and directed to compartments where it is metabolized by enzymes. The resulting metabolites are then utilized by the bacteria to support their growth and function. This localization is crucial for the prebiotic effects of this compound, as it ensures that the beneficial bacteria have access to the necessary substrates for their metabolism .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation de stachyose de haute pureté implique plusieurs étapes. Initialement, les vers de caddis frais sont lavés et cuits au four à 70 °C pendant 2 heures, suivis d'un séchage à 50 °C pendant 24 heures . Le produit sec est ensuite extrait à l'eau à 80 °C pendant 20 minutes, broyé et ensuite lixivié pendant 2 heures. Le filtrat est ensuite soumis à un extrait de levure, de caséine, de phosphate de potassium et de carbonate de calcium, suivi d'une stérilisation à haute température . La solution de culture est inoculée avec Aspergillus et des bactéries lactiques et cultivée pendant 40 heures .
Méthodes de production industrielle : La production industrielle de this compound implique des étapes similaires, mais à plus grande échelle. Le processus comprend le séchage, l'extraction, la filtration, la fermentation, le lixiviage à l'alcool, la précipitation alcaline, la décoloration et le séchage sous vide pour obtenir des cristaux de this compound .
Analyse Des Réactions Chimiques
Types de réactions : Le stachyose subit diverses réactions chimiques, notamment l'hydrolyse et la fermentation. L'hydrolyse du this compound peut être catalysée par des enzymes telles que l'α-galactosidase, conduisant à la formation de sucres plus simples tels que le galactose et le saccharose .
Réactifs et conditions courantes :
Hydrolyse : Hydrolyse enzymatique utilisant l'α-galactosidase.
Fermentation : Utilise des micro-organismes tels qu'Aspergillus et des bactéries lactiques dans des conditions contrôlées.
Principaux produits :
Hydrolyse : Produit du galactose et du saccharose.
Fermentation : Donne divers métabolites selon les micro-organismes utilisés.
4. Applications de la recherche scientifique
Le this compound a de nombreuses applications dans la recherche scientifique :
Chimie : Utilisé comme étalon analytique pour identifier les composants des extraits végétaux.
Médecine : Améliore la fonction immunitaire et aide à l'absorption de minéraux comme le calcium et le magnésium.
5. Mécanisme d'action
Le this compound exerce ses effets principalement par son rôle de prébiotique. Il n'est pas digéré par les enzymes humaines, mais est fermenté par le microbiote intestinal, ce qui conduit à la production d'acides gras à chaîne courte qui sont bénéfiques pour la santé intestinale . Le this compound améliore également l'absorption des minéraux et module le système immunitaire .
Composés similaires :
Raffinose : Un autre oligosaccharide composé de galactose, de glucose et de fructose.
Verbascose : Un pentasaccharide lié au this compound, contenant une unité de galactose supplémentaire.
Unicité : Le this compound est unique en raison de sa composition spécifique et de sa capacité à favoriser la croissance de bactéries intestinales bénéfiques plus efficacement que certains autres oligosaccharides . Sa faible douceur par rapport au saccharose le rend également adapté à une utilisation dans divers aliments fonctionnels .
Comparaison Avec Des Composés Similaires
Raffinose: Another oligosaccharide composed of galactose, glucose, and fructose.
Verbascose: A pentasaccharide related to stachyose, containing an additional galactose unit.
Uniqueness: this compound is unique due to its specific composition and its ability to promote the growth of beneficial gut bacteria more effectively than some other oligosaccharides . Its lower sweetness compared to sucrose also makes it suitable for use in various functional foods .
Propriétés
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21.H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBMRUQRXAFOAH-KTDNCYJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10094-58-3, 470-55-3 | |
| Record name | Stachyose tetrahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10094-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stachyose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


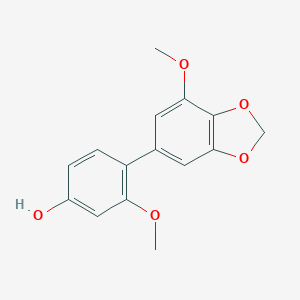

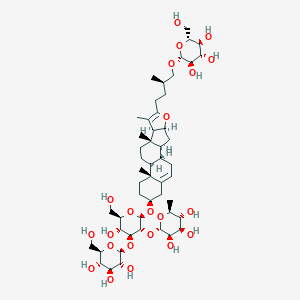
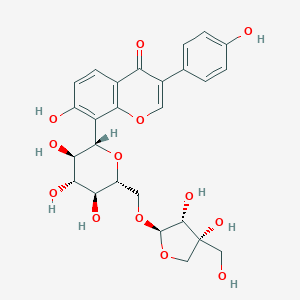
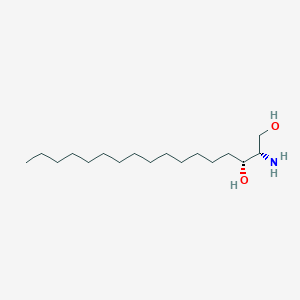
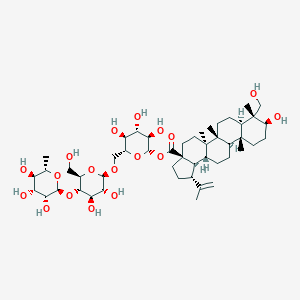
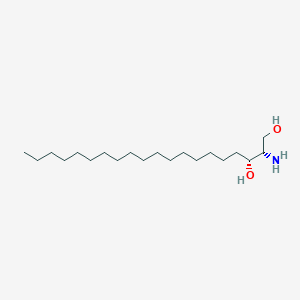
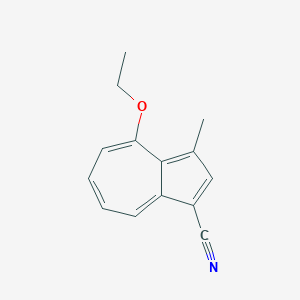
![2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B150524.png)

